molecular formula C17H15FN4O3 B12183727 methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate

methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate

Cat. No.: B12183727
M. Wt: 342.32 g/mol
InChI Key: SVFRHNYPLPOPNB-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and pyrrole groups via substitution reactions. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate
  • Methyl 2-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate
  • Methyl 2-{[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate

Uniqueness

Methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Biological Activity

Methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorophenyl group, a pyrrole ring, and a pyrazole moiety, suggest diverse interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of 392.4 g/mol. Its IUPAC name is 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate.

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.4 g/mol
IUPAC Name2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate
InChI KeyXLWIQNPOSSWVPH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The pyrazole and pyrrole rings may participate in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and specificity towards biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the fluorophenyl and pyrazole groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as oxidative stress induction and modulation of signaling pathways like Notch-AKT .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes involved in metabolic pathways. The presence of the formamido group may enhance interactions with active sites of target enzymes, potentially leading to inhibition of key metabolic processes that are often dysregulated in cancer cells.

Case Studies

Study on Anticancer Effects : A study evaluated the anticancer activity of similar compounds against breast cancer cell lines (MCF-7, MDA-MB-231). The results demonstrated that these compounds significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating strong cytotoxicity .

Mechanistic Insights : In another investigation, compounds with similar structural motifs were shown to induce G2/M phase arrest in the cell cycle, leading to apoptosis in cancer cells. This was accompanied by an increase in reactive oxygen species (ROS) production and downregulation of cyclins involved in cell cycle progression .

Properties

Molecular Formula

C17H15FN4O3

Molecular Weight

342.32 g/mol

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C17H15FN4O3/c1-25-15(23)11-19-16(24)14-10-20-22(13-6-4-12(18)5-7-13)17(14)21-8-2-3-9-21/h2-10H,11H2,1H3,(H,19,24)

InChI Key

SVFRHNYPLPOPNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3

Origin of Product

United States

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